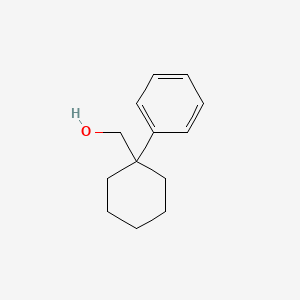

(1-Phenylcyclohexane)methanol

描述

Significance of (1-Phenylcyclohexane)methanol in Contemporary Chemical Research

This compound, a primary alcohol, holds significance primarily as a building block and a reference compound in the synthesis and study of more complex molecules, particularly within the broader class of arylcyclohexylamines. While not pharmacologically active in the same manner as its amine derivatives, its structural framework is foundational to a class of compounds with significant impact on neuroscience and medicinal chemistry.

The core structure of a phenyl group attached to a cyclohexane (B81311) ring is a key feature in a variety of psychoactive substances. Derivatives of the phenylcyclohexyl scaffold, notably those containing an amine group, are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govljmu.ac.uk This activity is central to their dissociative effects, which has led to both therapeutic investigation and illicit use. nih.govwikipedia.org Consequently, research into arylcyclohexylamines is a prominent area of study, driven by the need to understand their pharmacological and toxicological profiles, as well as to develop analytical methods for their detection in forensic and clinical settings. mdpi.comresearchgate.net

The synthesis of novel derivatives of the phenylcyclohexane (B48628) structure is an active area of research. acs.orgresearchgate.netresearchgate.net These investigations aim to explore the structure-activity relationships of NMDA receptor antagonists, potentially leading to the development of new therapeutic agents for neurological conditions. researchgate.netresearchgate.net In this context, this compound can serve as a starting material or a non-active control compound in pharmacological studies. Its photolysis in methanol (B129727) has also been a subject of study in organic chemistry. acs.org

Historical Context of Related Phenylcyclohexyl Alcohol Chemistry

The history of phenylcyclohexyl compounds is intrinsically linked to the discovery and investigation of phencyclidine (PCP) in the mid-20th century. The first synthesis of a simple arylcyclohexylamine, 1-phenylcyclohexan-1-amine (PCA), was reported in 1907. wikipedia.org However, it was the synthesis of PCP by Victor Maddox at Parke, Davis and Company in the 1950s that marked the beginning of intensive research into this class of compounds. wikipedia.orgresearchgate.net

Initially developed as an anesthetic agent, PCP showed promise but was ultimately limited in its clinical application due to its significant psychoactive side effects. medscape.com This led to further exploration of related arylcyclohexylamine anesthetics by Parke-Davis, including the development of ketamine. wikipedia.orgmedscape.com The 1970s saw the emergence of PCP and its analogues as recreational drugs, which spurred further research into their pharmacology and toxicology. wikipedia.org This historical trajectory has established the phenylcyclohexyl scaffold as a crucial pharmacophore for interacting with the NMDA receptor, a discovery that continues to fuel research into related compounds, including alcohols like this compound, which serve as precursors or structural analogues in these studies.

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound and its derivatives is focused on several key objectives. A primary goal is the continued synthesis and characterization of novel arylcyclohexylamine derivatives to further elucidate the structure-activity relationships governing their interaction with the NMDA receptor. researchgate.netljmu.ac.uk This includes the preparation of hydroxylated and other substituted analogues to fine-tune their pharmacological properties. acs.org

A significant area of investigation is the development of selective NMDA receptor antagonists with improved therapeutic profiles and reduced side effects. acs.org Research in this area may lead to new treatments for a variety of neurological disorders. researchgate.netresearchgate.net

Furthermore, the prevalence of arylcyclohexylamines as new psychoactive substances (NPS) necessitates ongoing research into their detection and quantification. mdpi.comresearchgate.net This includes the development of sensitive and specific analytical methods for various biological and environmental samples. This compound can be utilized as a reference standard in the development of these analytical techniques. The study of its chemical reactions, such as its behavior under photolytic conditions, also contributes to the fundamental understanding of organic reaction mechanisms. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C13H18O | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| CAS Number | 68692-77-3 | nih.gov |

| Melting Point | 54-56 °C | N/A |

| Boiling Point | 118-120 °C @ 0.01 Torr | N/A |

| IUPAC Name | (1-phenylcyclohexyl)methanol | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(1-phenylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDEIRWYRJYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218826 | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-77-3 | |

| Record name | 1-Phenylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68692-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclohexane)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylcyclohexane Methanol and Analogues

Direct Synthetic Routes to (1-Phenylcyclohexane)methanol

Direct synthetic strategies to this compound primarily involve the formation of the hydroxymethyl group on a pre-existing 1-phenylcyclohexane scaffold. These routes can be further classified into reductive pathways and those involving carbon-carbon bond formation.

Reductive Pathways from 1-Phenylcyclohexanecarbaldehyde (B7907060)

A prominent direct route to this compound involves the reduction of the corresponding aldehyde, 1-phenylcyclohexanecarbaldehyde. This transformation can be efficiently accomplished using various hydride-based reducing agents.

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents employed for this purpose.

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters or amides. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Lithium aluminum hydride is a significantly more powerful reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It readily reduces a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. Due to its high reactivity, reactions with LiAlH₄ require careful handling and are typically followed by a cautious aqueous workup to quench the excess reagent and protonate the alkoxide intermediate.

Table 1: Comparison of Hydride-Based Reduction Strategies for the Synthesis of this compound

| Reagent | Solvent | Typical Reaction Conditions | Expected Yield |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | >90% |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux, followed by aqueous workup | >95% |

Carbon-Carbon Bond Formation via Organometallic Reagents

An alternative direct approach involves the formation of a new carbon-carbon bond between a 1-phenylcyclohexyl organometallic species and a one-carbon electrophile.

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, 1-phenylcyclohexylmagnesium bromide, a Grignard reagent, can be reacted with formaldehyde (B43269) or its solid polymer, paraformaldehyde, to yield this compound.

The Grignard reagent is prepared by reacting 1-bromo-1-phenylcyclohexane with magnesium metal in an anhydrous ether solvent. The resulting organometallic compound acts as a potent nucleophile. Subsequent reaction with formaldehyde, which serves as a one-carbon electrophile, leads to the formation of an alkoxide intermediate. This intermediate is then protonated during an acidic workup to afford the final primary alcohol product.

A detailed procedure for a similar reaction, the synthesis of cyclohexylcarbinol from cyclohexylmagnesium chloride and paraformaldehyde, provides a reliable template for this synthesis. The reaction involves the depolymerization of paraformaldehyde by heating, and the resulting gaseous formaldehyde is passed into the Grignard reagent solution. This method is reported to yield the desired product in good yield.

Table 2: Grignard Reagent-Mediated Synthesis of this compound

| Grignard Reagent | Electrophile | Solvent | Workup | Expected Yield |

| 1-Phenylcyclohexylmagnesium Bromide | Formaldehyde or Paraformaldehyde | Diethyl ether or THF | Aqueous acid (e.g., HCl or H₂SO₄) | 60-70% |

Indirect Synthesis and Precursor Chemistry

Indirect synthetic routes to this compound involve the preparation of a precursor molecule, which is then converted to the target compound in a subsequent step.

Strategies for 1-Phenylcyclohexanol (B105894) and its Derivatives

A key precursor for indirect synthetic strategies is 1-phenylcyclohexanol. This tertiary alcohol can be synthesized in high yield through the Grignard reaction of phenylmagnesium bromide with cyclohexanone. A reported procedure describes the reaction in diethyl ether at 35°C, affording the product in an impressive 97% yield after workup with a saturated aqueous solution of ammonium (B1175870) chloride.

Grignard Addition of Aryl Halides to Cyclohexanone

A primary and highly effective method for the synthesis of the precursor 1-phenylcyclohexanol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a phenyl group to the carbonyl carbon of cyclohexanone. The process begins with the formation of the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).

The resulting phenylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of cyclohexanone. This addition reaction forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid, such as a saturated solution of ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final product, 1-phenylcyclohexanol. This method is known for its high efficiency, with reported yields often reaching up to 97%. chemicalbook.com

Formation of Grignard Reagent: C₆H₅Br + Mg → C₆H₅MgBr

Addition to Ketone: C₆H₅MgBr + C₆H₁₀O → C₆H₅(C₆H₁₀)OMgBr

Protonation: C₆H₅(C₆H₁₀)OMgBr + H₃O⁺ → C₁₂H₁₆O + Mg(OH)Br + H₂O

Derivatization of 1-Phenylcyclohexanol to Related Phenylcyclohexyl Halides

The tertiary alcohol, 1-phenylcyclohexanol, can serve as a starting material for the synthesis of various phenylcyclohexyl halides. The conversion of the hydroxyl group into a good leaving group is a necessary first step, which is typically achieved under acidic conditions where the hydroxyl group is protonated. The subsequent departure of a water molecule results in a stable tertiary carbocation. This carbocation is then attacked by a halide ion to form the corresponding phenylcyclohexyl halide.

For instance, reacting 1-phenylcyclohexanol with a strong hydrohalic acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) will yield 1-chloro-1-phenylcyclohexane or 1-bromo-1-phenylcyclohexane, respectively. Another common method for converting tertiary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). doubtnut.comlibretexts.org This reagent is particularly effective as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. doubtnut.comyoutube.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The evaluation of synthetic routes involves a close examination of reaction yields, practical challenges, and the ability to control the stereochemical outcome of the reaction.

Evaluation of Yield and Practical Considerations in Different Methodologies

A potential side reaction in the formation of the Grignard reagent is the coupling of the phenyl radical intermediate to form biphenyl. This side product formation is favored at higher concentrations of the aryl halide and at elevated temperatures. Careful control of reaction conditions is necessary to minimize this impurity.

Table 1: Reported Yields for the Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

| Reactants | Reagents | Solvent | Yield | Reference |

| Bromobenzene, Cyclohexanone | Magnesium | Diethyl ether | 97.0% | ChemicalBook chemicalbook.com |

| Bromobenzene, Cyclohexanone | Magnesium | Diethyl ether | 94.0% | LookChem lookchem.com |

Stereochemical Control in Synthesis of Phenylcyclohexyl Alcohol Derivatives

While the synthesis of this compound itself does not involve the creation of a chiral center at the C1 position, the synthesis of its analogues and derivatives can. Stereochemical control is a crucial aspect of modern organic synthesis, particularly in the preparation of biologically active molecules.

In the synthesis of substituted phenylcyclohexyl alcohol derivatives, diastereoselectivity and enantioselectivity can be achieved through various strategies. For example, the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene can produce chiral diols with high enantiomeric excess. This reaction utilizes a chiral ligand, such as (DHQD)₂PHAL, in the presence of potassium osmate to direct the dihydroxylation to a specific face of the double bond, yielding the desired stereoisomer. A reported synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol achieved a 99% yield of the crude diol with a high enantiomeric purity. orgsyn.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections.

Reactivity and Chemical Transformations of 1 Phenylcyclohexane Methanol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol moiety in (1-Phenylcyclohexane)methanol is susceptible to oxidation, a fundamental transformation in organic synthesis for the introduction of carbonyl functionalities. The specific product obtained depends on the oxidant and reaction conditions employed.

Oxidation of a primary alcohol such as this compound typically yields an aldehyde (1-phenylcyclohexanecarbaldehyde) under controlled conditions. Further oxidation leads to the corresponding carboxylic acid (1-phenylcyclohexanecarboxylic acid).

It is important to note that the direct conversion of this compound to 1-Phenylcyclohexanone, a ketone, is not a standard oxidation pathway for a primary alcohol. The formation of 1-Phenylcyclohexanone would necessitate the oxidation of the corresponding secondary alcohol, 1-phenylcyclohexanol (B105894) cymitquimica.com.

Transition metal compounds are powerful oxidizing agents commonly used for the conversion of alcohols to carbonyl compounds.

Chromium Trioxide (CrO₃): As a strong oxidizing agent, chromium trioxide is frequently used in various formulations to oxidize alcohols. organic-chemistry.org When combined with aqueous sulfuric acid and acetone, it forms the Jones reagent, which typically oxidizes primary alcohols to carboxylic acids in good yields. organic-chemistry.org The reaction proceeds through a chromate (B82759) ester intermediate. For a primary alcohol like this compound, the reaction with a Cr(VI) reagent would be expected to produce 1-phenylcyclohexanecarboxylic acid.

Potassium Permanganate (B83412) (KMnO₄): This is another potent oxidizing agent capable of converting primary alcohols into carboxylic acids. The reaction is often conducted in basic, acidic, or neutral conditions. For instance, studies on related structures have shown that potassium permanganate can be used for oxidative transformations. researchgate.net The vigorous nature of KMnO₄ generally makes it challenging to stop the oxidation of a primary alcohol at the aldehyde stage.

Table 1: Expected Oxidation Products of this compound and Related Compounds

| Starting Material | Reagent | Expected Major Product | Product Class |

|---|---|---|---|

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 1-Phenylcyclohexanecarboxylic acid | Carboxylic Acid |

| This compound | Potassium Permanganate (KMnO₄) | 1-Phenylcyclohexanecarboxylic acid | Carboxylic Acid |

Conversion to Carbonyl Compounds (e.g., 1-Phenylcyclohexanone)

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is generally a poor leaving group due to the instability of the resulting hydroxide (B78521) ion (OH⁻). libretexts.orgchemguide.co.uk Therefore, direct nucleophilic substitution of the -OH group in this compound is unfavorable.

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgnih.gov This is a cornerstone of functional group interconversion in organic synthesis.

Common strategies for this activation include:

Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable than the hydroxide ion. libretexts.orgmsu.edu The subsequent attack by a nucleophile (like Br⁻ or Cl⁻) proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the substrate, to yield the substituted product (e.g., (1-bromomethyl)phenylcyclohexane).

Conversion to Sulfonate Esters: Alcohols can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form sulfonate esters (e.g., tosylates, mesylates). The sulfonate group is an excellent leaving group, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles.

This two-step sequence allows for the conversion of the alcohol functionality in this compound into other important functional groups such as halides, azides, nitriles, and ethers.

Catalytic Transformations Involving the this compound Scaffold

While direct catalytic transformations on this compound are not extensively documented, significant research has been conducted on closely related structures, particularly 1-phenylcyclohexene. These studies provide insight into the potential reactivity of the scaffold in catalytic processes like asymmetric epoxidation.

Asymmetric epoxidation is a critical reaction for producing chiral epoxides, which are valuable intermediates in the synthesis of complex molecules. researchgate.netwikipedia.orglboro.ac.uk The 1-phenylcyclohexene system has served as a benchmark substrate for testing new asymmetric epoxidation methods.

Chiral Dioxirane-Mediated Epoxidation: Chiral ketones have been developed as effective organocatalysts for the asymmetric epoxidation of olefins, including 1-phenylcyclohexene. researchgate.netnih.gov In one study, a lactam-based chiral ketone used with Oxone as the oxidant resulted in the formation of (S,S)-epoxide with 80% enantiomeric excess (ee). nih.gov

Heterogeneous Catalysis: To improve catalyst recyclability and simplify purification, heterogeneous catalysts have been developed. Immobilized iminium salts prepared on various resin supports have been shown to effectively catalyze the epoxidation of 1-phenylcyclohexene using Oxone, achieving complete conversion of the alkene to its epoxide. lboro.ac.uk

Table 2: Summary of Research Findings on Asymmetric Epoxidation of 1-Phenylcyclohexene

| Catalytic System | Oxidant | Key Finding | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lactam Ketone 3d | Oxone | Planar transition state proposed for epoxidation. | 80% ee for (S,S)-epoxide | nih.gov |

| D-fructose-derived ketone | Oxone | Part of the development of Shi epoxidation for various olefins. | Not specified in abstract | researchgate.net |

These investigations into the epoxidation of 1-phenylcyclohexene highlight the utility of the phenylcyclohexane (B48628) framework in developing and evaluating new catalytic methodologies. researchgate.netlboro.ac.uknih.gov

Photochemical Reactions and Photoinduced Processes

The photochemical behavior of phenylcyclohexene systems provides valuable insights into the potential photoreactivity of this compound, particularly concerning transformations involving the phenyl and cyclohexyl moieties. The photoaddition of methanol (B129727) to 1-phenylcyclohexene serves as a key model reaction. Mechanistic studies have revealed the involvement of cationic intermediates in the photolysis of 1-phenylcyclohexene. acs.org

Upon photoexcitation, 1-phenylcyclohexene can undergo an electron transfer process, leading to the formation of a radical cation. In the presence of a nucleophilic solvent like methanol, this radical cation can be trapped, ultimately leading to the addition of methanol across the double bond. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The formation of the more stable benzylic cation is favored, leading to the Markovnikov addition product.

Photoexcitation: 1-phenylcyclohexene absorbs a photon, promoting an electron to a higher energy orbital.

Electron Transfer/Protonation: In a protic solvent like methanol, the excited alkene can be protonated, forming a carbocation, or undergo electron transfer.

Nucleophilic Attack: A methanol molecule acts as a nucleophile and attacks the carbocation intermediate.

Deprotonation: Loss of a proton from the oxonium ion yields the final ether product.

This reaction highlights the susceptibility of the phenylcyclohexyl scaffold to photoinduced transformations, particularly in the presence of protic nucleophiles.

Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions, including those involving phenylcyclohexene systems. PET can lead to the formation of radical ions, which are highly reactive intermediates. ijasrm.com In the context of the photoaddition of methanol to 1-phenylcyclohexene, the initial step can be viewed as a PET from the alkene (acting as an electron donor) to a suitable acceptor, or the formation of a radical ion pair upon interaction with the solvent.

The resulting radical cation of 1-phenylcyclohexene is a key intermediate that dictates the subsequent reaction pathway. The stability of this radical cation is enhanced by the presence of the phenyl group, which can delocalize the positive charge. The radical cation can then react with methanol, as described in the previous section, or undergo other transformations such as cyclization or dimerization, depending on the reaction conditions.

The generation of radical anions is also a possibility, particularly if a suitable photosensitizer is used. These radical anions can also be highly reactive and participate in a variety of chemical transformations. nih.gov The interplay between radical cations and radical anions, and their subsequent reactions, is a central theme in the photochemistry of many organic molecules, including those with a phenylcyclohexyl framework.

| Intermediate | Formation Pathway | Subsequent Reactivity |

| Radical Cation | Photoinduced Electron Transfer from Alkene | Nucleophilic attack by solvent, deprotonation. princeton.edu |

| Carbocation | Protonation of the excited alkene | Nucleophilic attack, rearrangement. |

| Radical Anion | Photoinduced Electron Transfer to Alkene | Protonation, radical coupling. ijasrm.com |

Mechanistic Investigations of Related Phenylcyclohexane Compound Metabolism and Transformation Pathways

The study of the metabolism of structurally related phenylcyclohexane compounds, such as phencyclidine (PCP), provides a valuable model for understanding the potential biotransformation pathways of this compound. The metabolism of these compounds is primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govwalshmedicalmedia.commdpi.comcreative-bioarray.comdovemed.com

The primary metabolic pathway for PCP involves oxidative hydroxylation. nih.govwikipedia.org This process introduces hydroxyl groups at various positions on both the cyclohexane (B81311) and piperidine (B6355638) rings. Hydroxylation of the cyclohexane ring is a major metabolic route, leading to the formation of various hydroxylated metabolites. These mono-hydroxylated metabolites can then be further metabolized through conjugation with glucuronic acid, which increases their water solubility and facilitates their excretion. nih.gov Dihydroxylated derivatives can also be formed. nih.gov

While aromatic hydroxylation of the phenyl ring is considered less likely, it has not been definitively ruled out. nih.gov N-dealkylation is another observed metabolic pathway for some PCP analogs. epa.gov The thermal degradation of PCP, particularly when smoked, can lead to the formation of 1-phenylcyclohexene (PC). wikipedia.orgrti.org This olefin can then undergo its own set of metabolic transformations.

These findings suggest that the metabolism of this compound would likely involve:

Derivatization Strategies for Advanced Research Applications

Enhancing Analytical Detectability and Stability

For many analytical techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), the intrinsic properties of an analyte may not be optimal for separation and detection. (1-Phenylcyclohexane)methanol, being a tertiary alcohol, can exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. Derivatization can mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more stable functional group.

Acylation is a widely employed derivatization technique for compounds containing hydroxyl groups. brainly.com This process involves the introduction of an acyl group (R-C=O) to form an ester. The resulting ester is typically more volatile and thermally stable than the parent alcohol, leading to improved peak shape and resolution in GC analysis. libretexts.org

Acetylation: Acetylation, the introduction of an acetyl group (CH₃CO-), is a common and cost-effective acylation method. The reaction of this compound with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a catalyst, would yield (1-phenylcyclohexyl)methyl acetate. This derivative would be more amenable to GC-MS analysis, potentially providing clearer mass spectra for identification and quantification.

Trifluoroacetylation: For enhanced detectability, especially with electron capture detection (ECD) in GC, trifluoroacetylation is a powerful technique. mdpi.com The use of reagents like trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group (-COCF₃). The resulting trifluoroacetate ester of this compound would exhibit increased volatility and a strong response to ECD due to the presence of the highly electronegative fluorine atoms. nih.gov This is particularly advantageous for trace-level analysis. The derivatives formed through trifluoroacetylation often exhibit better stability and shorter retention times compared to their silylated counterparts. nih.govresearchgate.net

| Reaction | Reagent | Derivative | Key Advantages |

|---|---|---|---|

| Acetylation | Acetic Anhydride / Acetyl Chloride | (1-phenylcyclohexyl)methyl acetate | Improved volatility and thermal stability for GC analysis. |

| Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | (1-phenylcyclohexyl)methyl trifluoroacetate | Enhanced volatility and high sensitivity for GC-ECD; provides specific mass spectral fragmentation. mdpi.comnih.gov |

Traditional derivatization methods often require long reaction times and heating under reflux. Microwave-assisted synthesis offers a significant improvement by dramatically reducing reaction times, often from hours to minutes, and can lead to higher product yields. nih.govacs.org This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov

For the acylation of this compound, a microwave-assisted approach could involve mixing the alcohol with the acylating agent (e.g., acetic anhydride) in a sealed vessel and exposing it to microwave irradiation for a short period. nih.gov This rapid and efficient method is well-suited for high-throughput sample preparation in analytical laboratories. The combination of solvent-free conditions and microwave irradiation can further enhance the "green chemistry" aspects of the derivatization process. acs.org

| Methodology | Key Features | Advantages for this compound Derivatization |

|---|---|---|

| Microwave-Assisted Acylation | Rapid heating, shorter reaction times, often higher yields. nih.govacs.org | Enables high-throughput sample preparation for chromatographic analysis. Reduces thermal degradation of the analyte. |

Structural Modifications for Broadening Research Scope

Beyond analytical applications, the structure of this compound can be modified to create new molecules with tailored properties for various research purposes. The phenylcyclohexane (B48628) scaffold is a common motif in medicinal chemistry, and strategic modifications can lead to the development of novel ligands, probes, and hybrid molecules.

The this compound molecule can be functionalized to serve as a ligand for metal complexation. nih.gov By introducing additional donor atoms, such as nitrogen, sulfur, or oxygen, through chemical synthesis, the molecule can be tailored to selectively bind to specific metal ions. For example, functional groups like amines, thiols, or carboxylic acids could be introduced onto the phenyl ring or the cyclohexane (B81311) ring. These modified derivatives can then be used in the synthesis of coordination complexes with potential applications in catalysis, materials science, or as imaging agents. rsc.orgnih.gov The design of such ligands often involves computational modeling to predict the binding affinity and selectivity for different metal ions. researchgate.net

Conjugation chemistry allows for the covalent linking of this compound or its derivatives to other molecules to create hybrid structures with unique properties. nih.gov This strategy is widely used in drug discovery to combine the pharmacophoric features of two different molecules or to attach a small molecule to a larger carrier, such as a polymer or a biomolecule. researchgate.netnih.gov

| Modification Strategy | Objective | Potential Applications |

|---|---|---|

| Introduction of Functional Groups | Create ligands for metal complexation. nih.gov | Catalysis, materials science, bioinorganic chemistry. rsc.orgnih.gov |

| Conjugation to Other Molecules | Develop hybrid molecules with novel properties. nih.gov | Drug discovery, chemical biology, development of molecular probes. researchgate.netnih.govresearchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (1-Phenylcyclohexane)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexane (B81311) ring, the methylene protons of the methanol (B129727) group, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the local electronic environment of each proton. Protons on the phenyl ring are deshielded and appear at a higher chemical shift (downfield) due to the aromatic ring current. The protons on the cyclohexane ring appear further upfield, with their exact shifts depending on their axial or equatorial positions and proximity to the substituents. The methylene protons adjacent to the oxygen atom are also deshielded. The hydroxyl proton signal can be broad and its position may vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.55 | Singlet | 2H | Methylene protons (-CH₂OH) |

| 1.20 - 2.10 | Multiplet | 10H | Cyclohexane protons (-C₆H₁₀-) |

Note: This is a generalized representation. Actual spectra may vary based on solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the quaternary carbon of the cyclohexane ring attached to both the phenyl and methanol groups, the carbons of the phenyl ring, the methylene carbon of the methanol group, and the carbons of the cyclohexane ring. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, attached to an electronegative atom).

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145 | Quaternary aromatic carbon (C-1' of phenyl) |

| ~128 | Aromatic CH carbons (ortho, meta) |

| ~126 | Aromatic CH carbons (para) |

| ~70 | Methylene carbon (-CH₂OH) |

| ~45 | Quaternary aliphatic carbon (C-1 of cyclohexane) |

| ~35 | Cyclohexane CH₂ carbons |

| ~26 | Cyclohexane CH₂ carbons |

Note: Data is compiled from typical values and may vary based on experimental conditions.

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. nih.gov For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, and these two chair conformations rapidly interconvert at room temperature. nih.gov This rapid exchange often results in averaged signals in standard NMR spectra.

Low-temperature NMR spectroscopy is a powerful technique used to study these conformational dynamics. nih.govhi.is By cooling the sample, the rate of chair-chair interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers. hi.is This allows for the determination of the relative populations of each conformer and the calculation of the Gibbs free energy of activation for the inversion process. hi.islandsbokasafn.is For this compound, this analysis would reveal the thermodynamic preference for the orientation of the phenyl and hydroxymethyl groups, providing critical insight into its stereochemistry and conformational stability. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound. nih.gov

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (190.28 g/mol ). nih.gov Other significant peaks in the mass spectrum arise from characteristic fragmentation patterns, which can be used to confirm the structure of the molecule. This technique allows for the identification and quantification of impurities, making it essential for purity assessment. phcogj.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₁₈O. nih.govguidechem.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The experimentally measured accurate mass is compared to the calculated theoretical mass (190.135765 Da) to confirm the elemental composition, providing definitive proof of the compound's identity. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a compound. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of polar bonds, Raman spectroscopy measures the inelastic scattering of monochromatic light, which provides information on the vibrations of non-polar bonds and symmetric functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is generated by analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The key functional groups—the hydroxyl (-OH) group, the phenyl ring, and the cyclohexyl aliphatic ring—give rise to characteristic absorption bands.

The presence of the hydroxyl group is typically confirmed by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. docbrown.info The C-O stretching vibration of the primary alcohol group is expected to produce a strong peak in the 1075-1000 cm⁻¹ range.

The phenyl group exhibits several distinct peaks. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic ring result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

The saturated cyclohexyl and methylene (-CH₂) groups are identified by their C-H stretching and bending vibrations. The aliphatic C-H stretching absorptions are found just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The scissoring (bending) vibration of the CH₂ groups is expected around 1470-1450 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400–3200 | O-H stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 3100–3000 | C-H stretch | Phenyl (Aromatic) | Medium to Weak |

| 2950–2850 | C-H stretch | Cyclohexyl (-CH₂) | Strong |

| 1600–1450 | C=C ring stretch | Phenyl (Aromatic) | Medium to Weak |

| 1470–1450 | C-H bend (scissoring) | Cyclohexyl (-CH₂) | Medium |

This table is based on characteristic infrared absorption frequencies for organic functional groups.

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. In this phase, intermolecular interactions like hydrogen bonding are significantly reduced or eliminated. For this compound, the most notable difference in the vapor phase spectrum compared to the condensed phase (liquid or melt) spectrum would be the appearance of the O-H stretching band. Instead of a broad absorption band centered around 3300 cm⁻¹, the vapor phase spectrum would show a sharp, well-defined peak for the "free" (non-hydrogen-bonded) hydroxyl group at a higher wavenumber, typically around 3650-3600 cm⁻¹. nist.gov The positions of the C-H, C=C, and C-O stretching bands would remain largely similar, although with potentially sharper peaks due to the absence of intermolecular forces.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar and symmetric molecular vibrations. In the Raman spectrum of this compound, the symmetric vibrations of the phenyl ring and the carbon backbone of the cyclohexane ring are expected to be prominent.

Key expected Raman shifts include:

Aromatic C-H stretching: A strong signal around 3060 cm⁻¹.

Aliphatic C-H stretching: Strong signals in the 2950-2850 cm⁻¹ region.

Aromatic Ring Vibrations: A very strong, sharp peak corresponding to the symmetric ring-breathing mode of the monosubstituted benzene ring is expected near 1000 cm⁻¹. Other C=C stretching modes will appear in the 1600-1580 cm⁻¹ range.

Cyclohexane Ring Vibrations: The C-C stretching and ring breathing modes of the cyclohexane ring will produce signals in the fingerprint region (1200-800 cm⁻¹).

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3060 | Aromatic C-H stretch | Phenyl | Strong |

| 2950–2850 | Aliphatic C-H stretch | Cyclohexyl, -CH₂- | Strong |

| 1600–1580 | Aromatic C=C stretch | Phenyl | Medium |

| ~1000 | Aromatic ring breathing | Phenyl | Very Strong |

This table is based on typical Raman shifts for the constituent functional groups.

Computational Chemistry and Theoretical Studies on 1 Phenylcyclohexane Methanol

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer a detailed description of the electronic structure of (1-Phenylcyclohexane)methanol. These methods are fundamental for determining molecular geometries, energies, and a variety of spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It provides a balance between accuracy and computational cost, making it suitable for molecules of the size of this compound.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the this compound molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, identifying likely sites for nucleophilic or electrophilic attack. For similar molecules like 1-hydroxycyclohexyl phenyl ketone, DFT has been used to calculate a range of reactivity parameters, including ionization potential, chemical hardness, and electrophilicity index, in both gas phase and aqueous media chemrxiv.org.

Energy Minima and Conformational Analysis: The flexibility of the cyclohexane (B81311) ring and the rotation around the single bonds connecting the phenyl and methanol (B129727) groups result in a complex potential energy surface for this compound. DFT is employed to locate the stable conformers (energy minima) and the transition states that connect them.

For the related compound, phenylcyclohexane (B48628), theoretical calculations using methods like B3LYP have been performed to determine the relative energies of its conformers researchgate.net. The primary conformational question is whether the phenyl group occupies an axial or equatorial position on the cyclohexane chair. In 1-methyl-1-phenylcyclohexane, a more substituted analogue, the phenyl group's preference is influenced by steric interactions with the other substituent researchgate.netacs.org. For this compound, DFT calculations would similarly explore the chair conformations of the cyclohexane ring with the phenyl and methanol groups in various relative orientations to identify the global minimum energy structure.

The following table presents illustrative data for the relative energies of possible conformers of this compound, as would be predicted by DFT calculations. This data is representative and based on studies of analogous compounds like phenylcyclohexane and 1-methyl-1-phenylcyclohexane.

| Conformer | Phenyl Group Position | Methanol Group Position | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| I | Equatorial | Axial | 0.00 | 75.3 |

| II | Axial | Equatorial | 1.15 | 12.1 |

| III | Equatorial (rotated) | Axial | 0.85 | 12.6 |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies q-chem.comgaussian.comopenmopac.net.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The calculated wavenumbers correspond to specific vibrational modes, such as O-H stretching of the alcohol, C-O stretching, and various vibrations of the phenyl and cyclohexyl rings. While harmonic frequency calculations often overestimate experimental values, these discrepancies can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra mdpi.com. Anharmonic frequency calculations, though more computationally demanding, can provide even more accurate predictions gaussian.com. Such theoretical spectra are invaluable for assigning the bands observed in experimental measurements.

The table below shows a selection of predicted vibrational wavenumbers for the most stable conformer of this compound, typical of results obtained from DFT (e.g., B3LYP/6-31G(d)) calculations, alongside their corresponding vibrational modes.

| Predicted Wavenumber (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| 3650 | O-H stretch |

| 3060 | Aromatic C-H stretch |

| 2935 | Cyclohexane C-H stretch (asymmetric) |

| 2860 | Cyclohexane C-H stretch (symmetric) |

| 1450 | CH₂ scissoring (Cyclohexane) |

| 1045 | C-O stretch |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides high accuracy for electronic properties, its computational cost limits its application to the dynamics of large systems over long timescales. Molecular mechanics and molecular dynamics offer a computationally efficient alternative for exploring conformational space and simulating the behavior of molecules in solution.

Molecular Mechanics (MM) methods model molecules as a collection of atoms connected by springs, using a force field (like MM3) to calculate the potential energy of a given conformation. MM is particularly effective for rapidly exploring the vast conformational space of flexible molecules like this compound.

A typical conformational search involves systematically rotating the rotatable bonds (e.g., the C-C bond to the phenyl group, the C-C bond to the methanol group, and the C-O bond) and performing energy minimizations on the resulting structures. This process identifies a large number of low-energy conformers. These geometries can then be further refined and their energies recalculated using more accurate DFT methods to confirm the most stable structures. For related systems like phenylcyclohexane, molecular mechanics calculations have been a foundational tool for initial conformational analysis researchgate.net.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of its dynamic evolution over time. For this compound, MD simulations are invaluable for understanding how it interacts with other molecules, particularly solvents.

By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or cyclohexane), MD can simulate the solvation process. These simulations provide detailed information on the structure of the solvent shells around the molecule, the formation of hydrogen bonds between the methanol group and protic solvents, and the hydrophobic interactions of the phenyl and cyclohexyl moieties nih.govscielo.org.mx. Studies on the solvation of related molecules like methanol and cyclohexane in various solvents have demonstrated the power of MD in revealing local composition and dynamic properties ed.ac.uknih.govresearchgate.net. The simulations can also calculate thermodynamic properties such as the free energy of solvation, which quantifies the molecule's solubility in different media.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the hydrogenation of benzyl alcohol to produce cyclohexylmethanol is an analogous reaction where computational studies could model the interaction of the reactant with a catalyst surface google.com.

Elucidation of Reaction Pathways and Transition States

Currently, there are no specific computational studies in the published scientific literature that elucidate the reaction pathways and transition states for reactions involving this compound. Theoretical investigations into analogous systems, such as the oxidation or dehydration of other tertiary alcohols, suggest that such studies would likely employ quantum mechanical methods to map the potential energy surface for proposed reactions. This would involve calculating the energies of reactants, products, intermediates, and transition states.

For a hypothetical reaction, such as the acid-catalyzed dehydration of this compound, computational analysis would be expected to identify the transition state for the initial protonation of the hydroxyl group, the subsequent loss of water to form a tertiary carbocation, and the final deprotonation to yield various possible alkene products. The calculated energy barriers for each step would provide insight into the reaction kinetics and the predominant reaction pathway.

Table 1: Hypothetical Data for a Computational Study on a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | 0.0 | C-O bond length: 1.43 Å |

| Transition State 1 | [Data Not Available] | O-H bond elongation |

| Intermediate | [Data Not Available] | Planar carbocation geometry |

| Transition State 2 | [Data Not Available] | C-H bond breaking |

| Product | [Data Not Available] | C=C double bond: 1.34 Å |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Simulation of Electron and Proton Transfer Processes

Detailed simulations of electron and proton transfer processes specifically for this compound are not present in the current body of scientific literature. Such studies would typically utilize methods like ab initio molecular dynamics or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches to model the dynamic behavior of the molecule in a solvent environment.

A simulation of proton transfer, for example, would track the trajectory of the hydroxyl proton as it moves to an acceptor molecule, providing information on the mechanism and timescale of this fundamental process. Electron transfer simulations could model the addition or removal of an electron to or from the molecule, revealing how the molecular geometry and electronic structure respond to this change.

Table 2: Hypothetical Parameters from a Simulation of Electron Transfer in this compound

| Parameter | Value |

| Ionization Potential | [Data Not Available] |

| Electron Affinity | [Data Not Available] |

| Reorganization Energy | [Data Not Available] |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Mechanistic Investigations of 1 Phenylcyclohexane Methanol Reactions

Reaction Pathway Elucidation

Understanding the stepwise progression of a chemical reaction is fundamental to controlling its outcome. This subsection details the mechanistic pathways for the oxidation and reduction of (1-Phenylcyclohexane)methanol and analyzes the catalytic cycles in transformations mediated by metals.

Oxidation: The conversion of this compound, a primary alcohol, to 1-phenylcyclohexanecarbaldehyde (B7907060) can be achieved using a variety of mild oxidizing agents. The Swern oxidation is a notable example that avoids the use of heavy metals and proceeds under gentle conditions. missouri.edu While direct mechanistic studies on this compound are not extensively documented, the mechanism is expected to follow the well-established pathway for primary alcohols. wikipedia.orgchemistrysteps.com

The key steps are as follows:

Activation of DMSO: At low temperatures (typically below -60°C), dimethyl sulfoxide (B87167) (DMSO) reacts with an activating agent like oxalyl chloride. This reaction forms the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride, along with the release of carbon monoxide and carbon dioxide. wikipedia.org

Formation of Alkoxysulfonium Salt: The alcohol, this compound, acts as a nucleophile and attacks the sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the formation of a key intermediate, an alkoxysulfonium salt, with the displacement of a chloride ion. tubitak.gov.tr

Ylide Formation: A hindered organic base, such as triethylamine (B128534) (TEA), is added to the reaction mixture. The base deprotonates the carbon alpha to the sulfur atom, which is now highly acidic, leading to the formation of a sulfur ylide. wikipedia.org

Intramolecular Proton Transfer and Elimination: The final step involves an intramolecular elimination reaction via a five-membered ring transition state. The base abstracts the proton from the hydroxymethyl group. The resulting electron pair facilitates the formation of the carbon-oxygen double bond of the aldehyde, leading to the fragmentation of the intermediate. This step yields the final product, 1-phenylcyclohexanecarbaldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. chemistrysteps.com

Table 1: Key Intermediates in the Swern Oxidation of this compound

| Step | Intermediate Name | Structure (Applied to Substrate) | Role |

| 1 | Chloro(dimethyl)sulfonium chloride | (CH₃)₂S⁺Cl Cl⁻ | Electrophilic sulfur species |

| 2 | Alkoxysulfonium salt | C₁₃H₁₇-CH₂-O-S⁺(CH₃)₂ Cl⁻ | Key intermediate linking alcohol to sulfur reagent |

| 3 | Sulfur Ylide | C₁₃H₁₇-CH₂-O-S⁺(CH₃)(CH₂⁻) | Deprotonated intermediate preceding elimination |

| 4 | Five-membered Transition State | A cyclic arrangement involving the ylide and the hydroxymethyl proton | Facilitates intramolecular elimination |

Reduction: The reduction of the corresponding aldehyde, 1-phenylcyclohexanecarbaldehyde, back to this compound can be readily accomplished using complex metal hydrides like lithium aluminum hydride (LiAlH₄). pw.livelibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

The detailed steps are:

Nucleophilic Attack: The Al-H bond in LiAlH₄ is highly polarized, making the hydrogen atom hydridic (H⁻). The hydride ion acts as a strong nucleophile and attacks the partially positive carbon atom of the carbonyl group in 1-phenylcyclohexanecarbaldehyde. chemistrysteps.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Formation of Aluminum Alkoxide Complex: The resulting alkoxide anion coordinates to the aluminum atom, forming a lithium tetra-alkoxyaluminate complex. The LiAlH₄ reagent can deliver up to four hydride ions, successively reducing four molecules of the aldehyde. pw.live

Protonation/Workup: In a separate workup step, a protic solvent (typically water or a dilute acid) is carefully added to the reaction mixture. The alkoxide complex is hydrolyzed, protonating the oxygen atom to yield the final product, this compound. libretexts.orgchemistrysteps.com

Metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for forming carbon-carbon bonds. While this compound itself is not a typical substrate for direct cross-coupling, its derivatives can participate in such transformations. For instance, a derivative where the hydroxyl group is converted into a better leaving group (e.g., a tosylate or triflate) or the corresponding aryl halide could undergo a Suzuki-Miyaura coupling. rsc.orgresearchgate.net

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling involving a derivative of the (1-Phenylcyclohexane) scaffold (represented as R-X, where R is the 1-phenylcyclohexylmethyl group and X is a halide) is as follows: libretexts.orgmdpi.com

Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex. The organic halide (R-X) reacts with the Pd(0) species in an oxidative addition step. This involves the insertion of the palladium atom into the R-X bond, forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. libretexts.org

Transmetalation: In this step, the organic group from an organoboron compound (e.g., a boronic acid, R'-B(OH)₂) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron reagent by forming a more nucleophilic borate (B1201080) species. The R' group replaces the halide on the palladium center, yielding a diorganopalladium(II) intermediate. libretexts.orgyoutube.com

Reductive Elimination: This is the final and product-forming step of the cycle. The two organic groups (R and R') on the palladium center couple together and are eliminated from the coordination sphere of the metal, forming the new C-C bond of the product (R-R'). Simultaneously, the palladium atom is reduced from the +2 to the 0 oxidation state, regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.org

Table 2: Steps in a Generic Palladium-Catalyzed Suzuki-Miyaura Cycle

| Step | Palladium Oxidation State Change | Key Process | Reactants | Products |

| Oxidative Addition | 0 → +2 | Insertion of Pd into C-X bond | R-X, Pd(0)Lₙ | R-Pd(II)Lₙ-X |

| Transmetalation | +2 → +2 | Transfer of organic group from Boron to Pd | R-Pd(II)Lₙ-X, R'-B(OH)₂, Base | R-Pd(II)Lₙ-R' |

| Reductive Elimination | +2 → 0 | Formation of new C-C bond | R-Pd(II)Lₙ-R' | R-R', Pd(0)Lₙ |

Stereochemical Outcomes and Chiral Induction Mechanisms

The three-dimensional arrangement of atoms in this compound and the influence of chiral entities play a crucial role in determining the stereochemistry of its reactions.

The cyclohexane (B81311) ring in this compound is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the more stable equatorial position to avoid 1,3-diaxial interactions. However, in 1,1-disubstituted cyclohexanes like the parent structure of our compound, the conformational preference is more complex.

Computational studies on the related 1-methyl-1-phenylcyclohexane have shown a slight preference for the conformation where the larger phenyl group occupies the axial position. nih.gov This preference arises from the minimization of destabilizing non-bonding interactions between the geminal substituent (in this case, the hydroxymethyl group) and the protons of the phenyl ring when the phenyl group is in the equatorial position.

This conformational bias directly impacts the stereoselectivity of reactions. The accessibility of the hydroxymethyl group to incoming reagents will differ depending on whether the phenyl group is axial or equatorial.

Axial Phenyl Group: If the phenyl group is axial, the hydroxymethyl group will be equatorial. This orientation exposes the hydroxymethyl group more to the external environment, potentially allowing for less hindered attack by reagents.

Equatorial Phenyl Group: Conversely, if the phenyl group is equatorial, the hydroxymethyl group will be axial. In this conformation, the hydroxymethyl group is more sterically shielded by the cyclohexane ring and the axial hydrogens, which could lead to different stereochemical outcomes or slower reaction rates.

Therefore, the ground-state conformational equilibrium of the substrate can dictate the diastereoselectivity of a reaction by favoring the pathway with the lowest energy transition state, which is heavily influenced by steric hindrance.

Achieving enantioselectivity in reactions involving the prochiral center of this compound or its derivatives requires the use of chiral influences. This can be achieved through either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to control the stereochemical outcome of a subsequent reaction. researchgate.net For a reaction involving the hydroxymethyl group of this compound, one could first form an ester or ether with a chiral auxiliary. The bulky and stereochemically defined auxiliary would then sterically block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This results in the formation of one diastereomer in excess. After the reaction, the auxiliary is cleaved off, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. researchgate.net

Chiral Catalysts: A more efficient approach is the use of a chiral catalyst. ru.nl A chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the substrate during the transition state of the reaction. researchgate.net The catalyst binds to the substrate in a specific orientation, and the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) within the catalyst-substrate complex lower the activation energy for the formation of one enantiomer over the other. chinesechemsoc.org For example, in an asymmetric reduction of 1-phenylcyclohexanecarbaldehyde, a chiral catalyst would preferentially deliver the hydride to one of the two enantiotopic faces of the carbonyl group, leading to an excess of one enantiomer of this compound. The development of catalysts for the enantioselective synthesis of tertiary alcohols is an active area of research, as these motifs are challenging targets due to steric hindrance. researchgate.netencyclopedia.pub

Photochemical Reaction Mechanisms

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with different reactivity compared to its ground state. youtube.com The photochemical behavior of this compound is likely influenced by its two main chromophores: the phenyl group and the oxygen atom of the alcohol.

While specific photochemical studies on this compound are scarce, its reactivity can be inferred from related systems, particularly phenyl-substituted ketones and aldehydes, which can be formed via its oxidation. Carbonyl compounds are well-known to undergo Norrish Type I and Type II reactions upon photochemical excitation. wikipedia.org

Norrish Type I Reaction (α-Cleavage): If this compound is oxidized to the corresponding aldehyde or a ketone derivative, upon absorption of UV light, it can undergo homolytic cleavage of the bond between the carbonyl group and the 1-phenylcyclohexyl group (α-cleavage). wikipedia.orglibretexts.org This would generate a 1-phenylcyclohexyl radical and an acyl radical. These radical intermediates can then undergo a variety of secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent, leading to a mixture of products. scispace.com

Norrish Type II Reaction (Intramolecular Hydrogen Abstraction): This pathway is possible if there is a γ-hydrogen available for abstraction by the excited carbonyl group. In a derivative of this compound, such as a ketone formed by extending the chain, the excited carbonyl oxygen could abstract a hydrogen atom from the cyclohexane ring in an intramolecular 6-membered ring transition state. This would form a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleave to form an enol and an alkene. wikipedia.orgscispace.comresearchgate.net The specific outcome would depend on the conformation of the biradical and the stability of the resulting products.

The presence of the phenyl group can also play a role, potentially acting as an internal photosensitizer or participating in other photochemical processes like photo-fragmentation or rearrangement.

Excited State Processes and Energy Transfer

The photochemical behavior of aromatic compounds like this compound is largely governed by the processes that follow the absorption of light. While direct studies on this compound are not extensively documented, the photochemistry of structurally related compounds, such as 1-phenylcyclohexene in methanol (B129727), offers significant insights into the potential excited state dynamics.

Upon absorption of ultraviolet radiation, this compound is promoted to an electronically excited singlet state. From this state, it can undergo several photophysical processes, including fluorescence, intersystem crossing to a triplet state, or return to the ground state via non-radiative decay. The presence of the phenyl group makes the molecule an effective chromophore.

Energy transfer processes are also critical in defining the reaction pathways. In the context of related molecules like 1-phenylcyclohexene, triplet energy transfer has been observed. This suggests that the excited triplet state of this compound could transfer its energy to another molecule, provided the acceptor molecule has a lower triplet energy. Such energy transfer processes can be investigated using quenching studies, where the addition of a known triplet quencher, such as 1,3-cyclohexadiene, would be expected to inhibit photochemical reactions proceeding through the triplet state.

The photolysis of 1-phenylcyclohexene in methanol has been shown to yield multiple products, and the formation of some of these can be quenched, indicating a triplet state intermediate. The quantum yield for the disappearance of the starting material provides a measure of the efficiency of the photochemical process.

| Product | Yield (%) | Formation Quenched by 1,3-Cyclohexadiene |

|---|---|---|

| Phenylcyclohexane (B48628) | 13 | Yes |

| 1-Methoxy-1-phenylcyclohexane | 26 | Yes |

| 1-Hydroxymethyl-1-phenylcyclohexane | 7 | Yes |

| Dimer of 1-phenylcyclohexene | 46 | No |

Formation and Reactivity of Radical Intermediates

Radical intermediates play a crucial role in many chemical transformations, and their formation from this compound can be envisaged under certain reaction conditions, particularly those involving photolysis or thermolysis. The generation of radical species often initiates a chain reaction, leading to a variety of products.

The photolysis of molecules containing benzylic C-H bonds or O-H bonds can lead to the homolytic cleavage of these bonds, generating radical intermediates. In the case of this compound, the hydroxyl hydrogen or a hydrogen atom from the cyclohexane ring could potentially be abstracted. However, a more likely scenario in photochemical reactions is the formation of radical ions through electron transfer processes in the excited state.

The reactivity of these radical intermediates is diverse. They can undergo a range of reactions, including:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from a solvent molecule or another reactant, propagating a radical chain. For instance, a radical centered on the hydroxymethyl group could abstract a hydrogen from a suitable donor.

Addition to Unsaturated Systems: If other unsaturated molecules are present in the reaction mixture, the radical intermediates can add across double or triple bonds.

Radical Combination: Two radical intermediates can combine to form a stable, non-radical product. This is often a termination step in a radical chain reaction.

Rearrangement: The initial radical intermediate may undergo rearrangement to form a more stable radical.

The presence of radical intermediates can often be inferred through the use of radical scavengers or traps, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The addition of such a compound to the reaction mixture would intercept the radical intermediates, leading to the formation of a stable adduct and inhibiting the formation of the final products.

While specific studies detailing the radical intermediates of this compound are limited, the principles of radical chemistry suggest that their formation is a plausible pathway in certain reaction environments, leading to a complex array of products. The stability of potential radical intermediates, such as a benzylic-type radical, would influence the favorability of these pathways.

| Radical Species | Potential Formation Pathway | Plausible Subsequent Reactions |

|---|---|---|

| (1-Phenylcyclohexyl)methoxyl radical | Homolytic cleavage of O-H bond | Hydrogen abstraction, β-scission |

| (1-Phenylcyclohexane)methyl radical | Not a primary photoprocess | Combination, disproportionation |

| Radical cation of this compound | Photoinduced electron transfer | Deprotonation, reaction with nucleophiles |

Applications of 1 Phenylcyclohexane Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The chemical structure of (1-Phenylcyclohexane)methanol, characterized by the presence of a reactive hydroxyl group attached to a phenyl-substituted cyclohexane (B81311) core, underpins its utility as a versatile intermediate in organic synthesis. This structural arrangement allows for a variety of chemical transformations, enabling chemists to introduce diverse functional groups and build molecular complexity.

Building Block in Complex Molecule Construction

The 1-phenylcyclohexane scaffold is a key structural motif found in a range of biologically active compounds. Consequently, this compound is a crucial starting material for the synthesis of these complex molecules. researchgate.net Its primary alcohol functional group can be readily converted into other functionalities such as aldehydes, carboxylic acids, amines, and halides, paving the way for the construction of intricate molecular architectures. For instance, the oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions are fundamental in extending the carbon chain and introducing new stereocenters, which are often critical for the biological activity of the target molecule.

Precursor to Structurally Diverse Organic Compounds

The versatility of this compound as a synthetic intermediate extends to its role as a precursor for a wide range of organic compounds with significant applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis of Pharmaceuticals (e.g., Analgesics, Anti-inflammatory Agents)

The 1-phenylcyclohexyl moiety is a core component of several neurologically active compounds, including certain analgesics. researchgate.net Notably, derivatives of phencyclidine (PCP), which contain this structural unit, have been studied for their analgesic effects. acs.orgchemistrysteps.com this compound can serve as a key precursor in the synthesis of such analgesic compounds. A critical step in this process is the conversion of the hydroxyl group into an amine. This transformation can be achieved through various synthetic routes, such as conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine, or through a Mitsunobu reaction. Once the amine functionality is introduced, it can be further modified to incorporate a piperidine (B6355638) ring or other cyclic amine structures characteristic of many potent analgesics. google.com